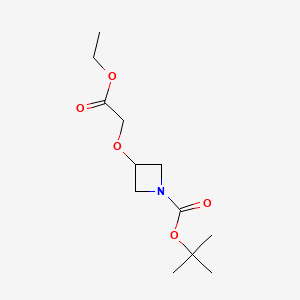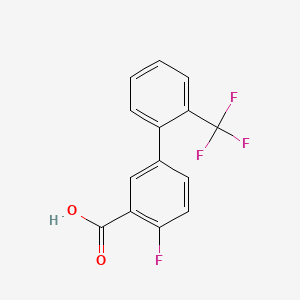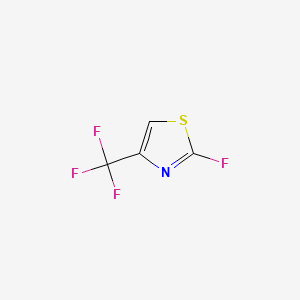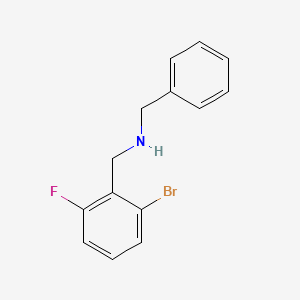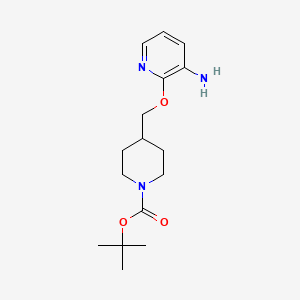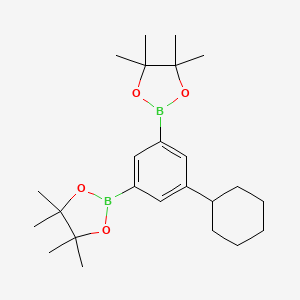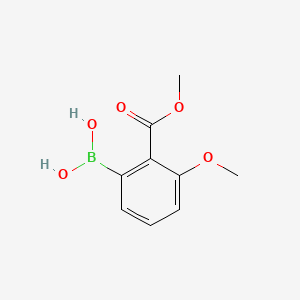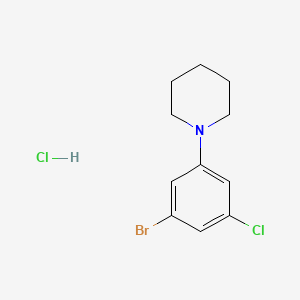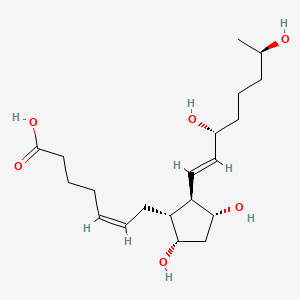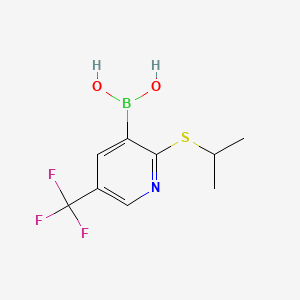
2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid
Description
2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid is a chemical compound with the molecular formula C9H11BF3NO2S and a molecular weight of 265.06 . It is available for purchase in a neat format .
Molecular Structure Analysis
The molecular structure of 2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid is defined by its molecular formula, C9H11BF3NO2S . This indicates that it contains nine carbon atoms, eleven hydrogen atoms, one boron atom, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid include its molecular weight (265.06) and its molecular formula (C9H11BF3NO2S) . It is a neat product . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
1. Self-Healing Polymers and Hydrogels
- Application Summary: Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics . These bonds induce internal reorganization in the chemical/physical structure in response to changes in biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .
- Methods of Application: The specific methods of application would depend on the type of polymer or hydrogel being used. Typically, the boronic acid would be incorporated into the polymer structure, allowing for dynamic covalent bonding with diols .
- Results or Outcomes: The multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
2. Agrochemical and Pharmaceutical Ingredients
- Application Summary: Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application: The specific methods of application would depend on the type of agrochemical or pharmaceutical product being used. Typically, the TFMP derivative would be incorporated into the product’s formulation .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Synthesis of Bioactive Compounds
- Application Summary: Trifluoromethylpyridines (TFMPs) are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the synthesis of bioactive compounds due to their unique physicochemical properties .
- Methods of Application: The specific methods of application would depend on the type of bioactive compound being synthesized. Typically, the TFMP derivative would be incorporated into the compound’s structure .
- Results or Outcomes: Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
4. Development of Fluorinated Organic Chemicals
- Application Summary: Trifluoromethylpyridines (TFMPs) are used in the development of fluorinated organic chemicals . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Methods of Application: The specific methods of application would depend on the type of fluorinated organic chemical being developed. Typically, the TFMP derivative would be incorporated into the chemical’s structure .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
5. Synthesis of Fluorinated Organic Compounds
- Application Summary: Trifluoromethylpyridines (TFMPs) are used in the development of fluorinated organic chemicals . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Methods of Application: The specific methods of application would depend on the type of fluorinated organic chemical being developed. Typically, the TFMP derivative would be incorporated into the chemical’s structure .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
6. Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Application Summary: Trifluoromethylpyridines (TFMPs) are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the synthesis of bioactive compounds due to their unique physicochemical properties .
- Methods of Application: The specific methods of application would depend on the type of bioactive compound being synthesized. Typically, the TFMP derivative would be incorporated into the compound’s structure .
- Results or Outcomes: Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
properties
IUPAC Name |
[2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO2S/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSAPDINOGIVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SC(C)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681524 | |
| Record name | {2-[(Propan-2-yl)sulfanyl]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid | |
CAS RN |
1256345-52-4 | |
| Record name | B-[2-[(1-Methylethyl)thio]-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Propan-2-yl)sulfanyl]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



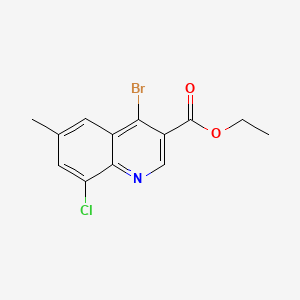
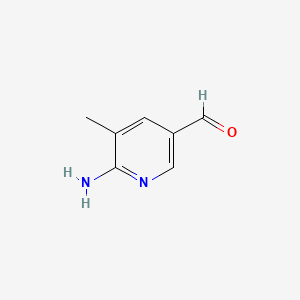
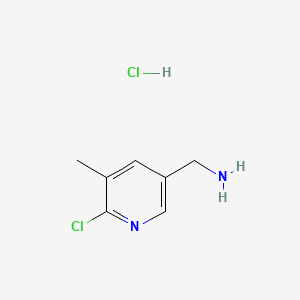
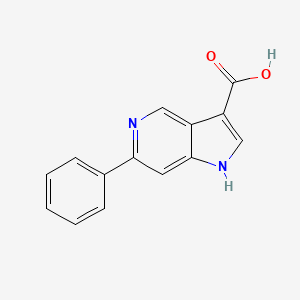
![Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572061.png)
